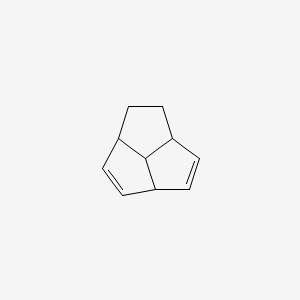
Cyclopenta(c,d)pentalene, 2a,4a,7a,7b-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE is a chemical compound with the molecular formula C10H12. It is a polycyclic hydrocarbon that features a unique structure, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the compound’s structure.
Scientific Research Applications
1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which 1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE can be compared with other similar polycyclic hydrocarbons, such as:
- 1,4A,6A,6B-TETRAHYDROCYCLOPENTA[CD]PENTALENE
- 1-PHENYL-2A,4A,6A,6B-TETRAHYDROCYCLOPENTA[CD]PENTALENE
- 2,2A,4A,5,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE-1,6-DIONE
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of 1,2,2A,4A,6A,6B-HEXAHYDROCYCLOPENTA[CD]PENTALENE .
Properties
CAS No. |
31678-74-7 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
tricyclo[5.2.1.04,10]deca-2,5-diene |
InChI |
InChI=1S/C10H12/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-4,7-10H,5-6H2 |
InChI Key |
WFYJSBGFDIPAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC3C2C1C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


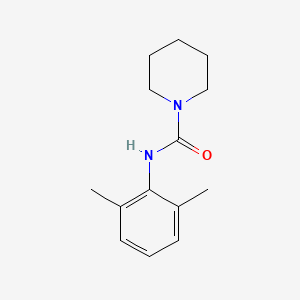
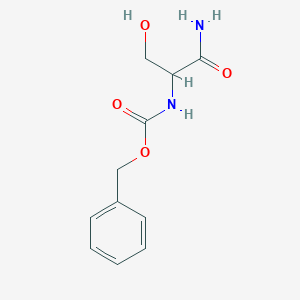

![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)


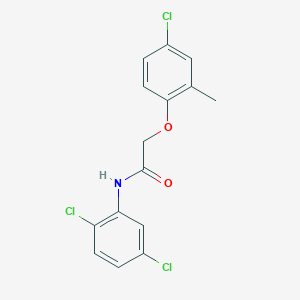
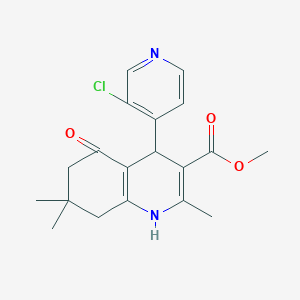
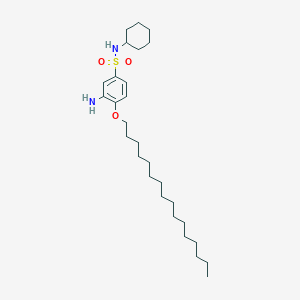

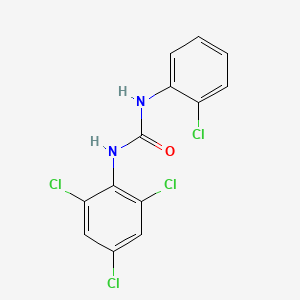
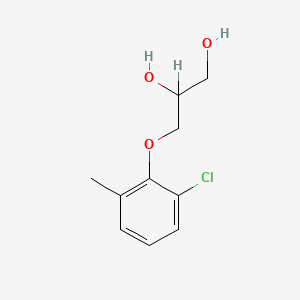

![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)
